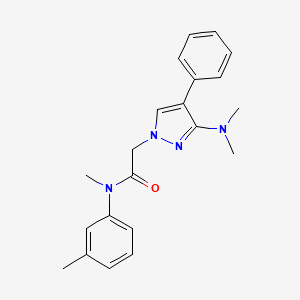

2-(3-(二甲氨基)-4-苯基-1H-吡唑-1-基)-N-甲基-N-(间甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions to form the desired pyrazole ring. Specific methods may vary depending on the substituents and the desired final product. For example, the synthesis of pyrazole-acetamide derivatives often involves steps such as acetylation, ethylation, and condensation reactions. The overall yield and purity of these reactions are crucial for the applicability of these compounds in further studies or applications (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions. For instance, X-ray crystallography has been used to determine the structure of various pyrazole compounds, revealing details about their conformation and the presence of intramolecular and intermolecular hydrogen bonds (B. Narayana et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including but not limited to condensation, cyclization, and substitution reactions. These reactions can significantly alter the chemical and physical properties of the compounds, making them suitable for various applications. The reactivity of these compounds is influenced by their molecular structure, particularly the electron-donating or withdrawing nature of substituents on the pyrazole ring (B. Sarhan et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are important for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the pyrazole ring. For example, the presence of polar groups can enhance solubility in water or organic solvents, which is critical for their use in pharmaceutical formulations (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their biological activity and potential applications. The electronic structure of the pyrazole ring and its substituents dictate these properties, influencing how these compounds interact with biological targets or participate in chemical reactions. Studies on the pKa values and reactivity patterns of these compounds provide insights into their chemical behavior and potential applications in medicinal chemistry (M. Duran & M. Canbaz, 2013).

科学研究应用

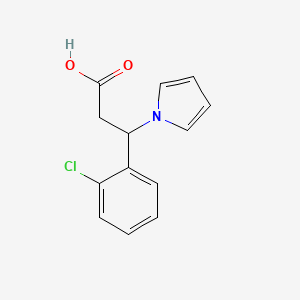

- Fan 等人 合成了一系列该化合物的衍生物并评估了它们的抗菌活性 。具体来说,这些衍生物中的一些对稻黄单胞菌 (Xoo) 表现出有效的抗菌活性,稻黄单胞菌是一种导致水稻细菌性枯萎病的细菌。例如,化合物 4c、4g 和 4q 的 EC50 值比市售杀菌剂双硫灭多唑活性高约 1.5 倍。此外,化合物 4j 和 4p 对果实炭疽菌表现出可比较的抗真菌活性。

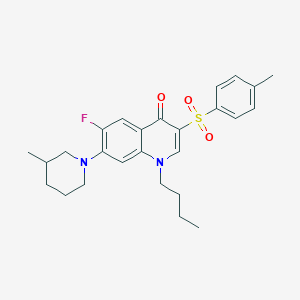

- 在埃及,一种包含该化合物结构的萘啶酸衍生物已被证明是 TopoIIα 和 TopoIIβ 的有效抑制剂。 它诱导细胞周期在 G2-M 期停滞,导致细胞增殖抑制和凋亡 。

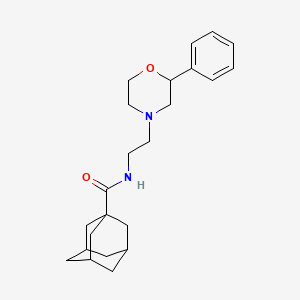

- 研究人员一直在探索具有酰胺功能的 1,4-二取代-1,2,3-三唑,以用于各种生物活性。Ferroni 等人 开发了三唑作为前列腺癌治疗的非甾体类抗雄激素,这可能包括该化合物的衍生物 。

抗菌活性

拓扑异构酶抑制

前列腺癌治疗

未来方向

: Akolkar, S. V., et al. (2023). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. Research on Chemical Intermediates, 49(3), 2725–2753. Read more : S-Molecule : ChemLibreTexts : Molecular structure image source: ChemSpider

作用机制

Target of Action

It is suggested that the compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

Given its potential antidepressant properties, it may interact with its targets to regulate the release of monoamine neurotransmitters .

Biochemical Pathways

The compound may influence the noradrenergic, dopaminergic, and serotonergic systems, which are involved in mood regulation

Result of Action

Given its potential antidepressant properties, it may alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .

属性

IUPAC Name |

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNRAOKHJPYWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

amine hydrobromide](/img/no-structure.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)

![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2486608.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2486609.png)